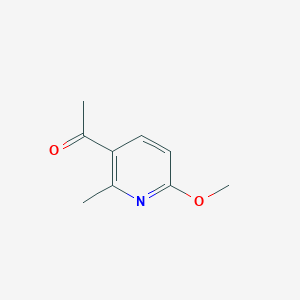

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256785-42-8 . It has a molecular weight of 165.19 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C9H11NO2 .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 165.19 . For more detailed physical and chemical properties like melting point, boiling point, and density, it is recommended to refer to specific resources or databases dedicated to chemical properties.Aplicaciones Científicas De Investigación

Antagonistic Properties for Osteoporosis Treatment

One of the significant applications of derivatives related to 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is in the development of treatments for osteoporosis. A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover. This compound was selected for clinical development due to its excellent in vitro profile, significant unbound fraction in human plasma, and favorable pharmacokinetics across various species (Hutchinson et al., 2003).

Photophysical and Photosensitizing Properties

Another area of application is in the field of photophysics and photosensitization. A study explored the synthesis of aza-BODIPYs bearing naphthyl groups starting from 1-(6-methoxynaphthalen-2-yl)ethanone. These compounds demonstrated significant bathochromic shifts in their absorption and emission maxima due to extended π-conjugation, indicating their potential use as photosensitizers for singlet oxygen generation (Xin-Dong Jiang et al., 2015).

Environmental and Metabolic Studies

In environmental and metabolic studies, the transformation of methoxychlor and DDT by Eubacterium limosum under anaerobic conditions was investigated. This study provides insight into the metabolic fate of these compounds in the human intestinal gut, highlighting the role of E. limosum in the reductive dechlorination of methoxychlor to more antiandrogenic active metabolites (Yim et al., 2008).

Luminescent Properties in Complexes

Research into the luminescent properties of terbium and europium complexes with a new amino-alkenone type ligand related to this compound has also been conducted. This study focused on the preparation, crystal structures, and luminescent properties of these complexes, revealing the characteristic emissions of the Tb(III) complex under UV light (Jun Xu et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Propiedades

IUPAC Name |

1-(6-methoxy-2-methylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJJSVSMLGKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2758208.png)

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)

![5-(methoxymethyl)-2-(piperazin-1-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dihydrochloride](/img/structure/B2758214.png)

![2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE](/img/structure/B2758215.png)

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)

![5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2758223.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)